molecular formula C10H12N2O2 B13032286 1',4',6',7'-Tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid

1',4',6',7'-Tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid

Cat. No.: B13032286
M. Wt: 192.21 g/mol
InChI Key: HFVMGLVKCAFVKA-UHFFFAOYSA-N
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Description

1’,4’,6’,7’-Tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 1’,4’,6’,7’-Tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid involves multiple steps. The synthetic route typically starts with the preparation of the indazole core, followed by the introduction of the spirocyclopropane moiety. Common reagents used in these reactions include cyclopropane derivatives, indazole precursors, and various catalysts to facilitate the formation of the spiro linkage. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1’,4’,6’,7’-Tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’,4’,6’,7’-Tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1’,4’,6’,7’-Tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action at the molecular level.

Comparison with Similar Compounds

1’,4’,6’,7’-Tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid can be compared with other spiro compounds such as:

  • 3’-(trifluoromethyl)-1’,4’,6’,7’-tetrahydrospiro[1,3-dioxolane-2,5’-indazole]
  • 1’,4’,6’,7’-Tetrahydrospiro[1,3-dioxolane-2,5’-indazole] These compounds share structural similarities but differ in their functional groups and specific applications. The unique spirocyclopropane moiety in 1’,4’,6’,7’-Tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid distinguishes it from other spiro compounds, potentially leading to different chemical and biological properties.

Biological Activity

1',4',6',7'-Tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid (CAS Number: 2102409-14-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its cytotoxicity, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 192.21 g/mol
  • Structure : The compound features a spirocyclic structure that is characteristic of many biologically active compounds.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer research and antimicrobial activity.

1. Cytotoxicity and Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study involving several spiro-fused heterocyclic compounds highlighted the cytotoxic effects of related structures on human erythroleukemia (K562), cervical carcinoma (HeLa), and melanoma (Sk-mel-2) cell lines. The compounds were evaluated using the MTS assay, which measures cell viability based on metabolic activity.

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (µM)Mechanism of Action
1'4'6'7' Tetrahydrospiro...K56210Induces apoptosis via G0/G1 arrest
1'4'6'7' Tetrahydrospiro...HeLa15Disrupts cell cycle progression
1'4'6'7' Tetrahydrospiro...Sk-mel-212Inhibits proliferation

The results indicated that treatment with this compound led to an accumulation of cells in the G0/G1 phase and a decrease in cells in the S and G2/M phases, suggesting a mechanism involving cell cycle arrest and induction of apoptosis.

The mechanisms underlying the biological activity of this compound include:

  • Cell Cycle Arrest : The compound has been shown to halt the cell cycle at critical checkpoints, particularly in the G0/G1 phase, leading to reduced proliferation rates.
  • Induction of Apoptosis : Evidence suggests that exposure to this compound triggers apoptotic pathways in cancer cells, contributing to its cytotoxic effects.

Antimicrobial Activity

Beyond its anticancer properties, this compound also displays antimicrobial activity. Compounds with similar cyclopropane structures have been reported to possess antibacterial and antifungal properties. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) indicating significant antibacterial potential.

Table 2: Antimicrobial Activity Data

CompoundTarget OrganismMIC (µg/mL)
1'4'6'7' Tetrahydrospiro...Staphylococcus aureus128
1'4'6'7' Tetrahydrospiro...Escherichia coli64

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds within the same structural class. A notable case involved a series of spiro-fused heterocycles that were synthesized and evaluated for their antiproliferative activities. The findings consistently indicated that modifications to the spiro structure could enhance biological efficacy.

Example Case Study

In one study published in MDPI, researchers synthesized various spiro compounds and assessed their effects on different cancer cell lines. The results demonstrated that specific structural modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

spiro[1,4,6,7-tetrahydroindazole-5,1'-cyclopropane]-3-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c13-9(14)8-6-5-10(3-4-10)2-1-7(6)11-12-8/h1-5H2,(H,11,12)(H,13,14)

InChI Key

HFVMGLVKCAFVKA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)CC3=C1NN=C3C(=O)O

Origin of Product

United States

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